1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride
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Overview
Description
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes an acetoxy group, a dimethylamino group, and a diphenylmethyl group. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves several steps. The primary synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of diphenylmethanol with acetic anhydride to form the acetoxy intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Final Conversion to Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles such as halides or hydroxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and other functional groups.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the dimethylamino group can participate in nucleophilic reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
1-Acetoxy-3-dimethylamino-1,1-diphenyl-2-methylpropane hydrochloride can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used as a reagent in organic synthesis and has similar applications in the formation of amides and esters.
N,N’-Dicyclohexylcarbodiimide: Another commonly used reagent in organic synthesis, known for its role in peptide coupling reactions.
N,N’-Diisopropylcarbodiimide: Similar to the above compounds, it is used in the synthesis of peptides and other organic molecules.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Properties
CAS No. |
63905-77-1 |
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Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(3-acetyloxy-2-methyl-3,3-diphenylpropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-16(15-21(3)4)20(23-17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16H,15H2,1-4H3;1H |
InChI Key |
QHMIESFIOZHTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C.[Cl-] |
Origin of Product |
United States |
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